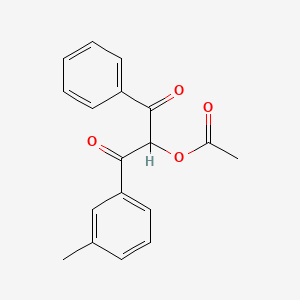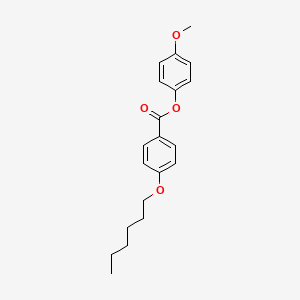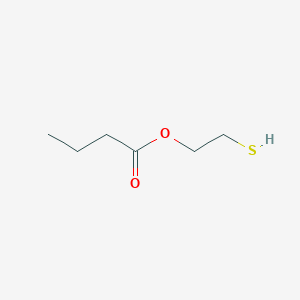![molecular formula C14H15NO3 B14597883 Cycloheptanone, 2-[(3-nitrophenyl)methylene]- CAS No. 60719-15-5](/img/structure/B14597883.png)
Cycloheptanone, 2-[(3-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of cyclic ketones It is characterized by a seven-membered ring structure with a ketone functional group and a nitrophenylmethylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation of cycloheptanone with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of cycloheptanone, 2-[(3-nitrophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of cycloheptanone, 2-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of various adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with similar properties but larger ring size.
Tropinone: A bicyclic ketone with a different structural framework but similar functional groups.
Uniqueness
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is unique due to its seven-membered ring structure and the presence of both a nitrophenylmethylene substituent and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60719-15-5 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-[(3-nitrophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C14H15NO3/c16-14-8-3-1-2-6-12(14)9-11-5-4-7-13(10-11)15(17)18/h4-5,7,9-10H,1-3,6,8H2 |
Clé InChI |
FCJXKWDSDZGEHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


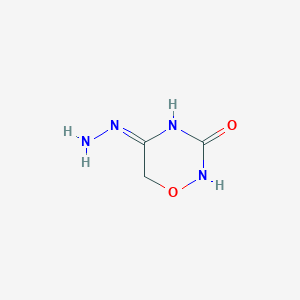
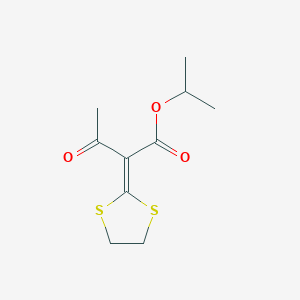
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
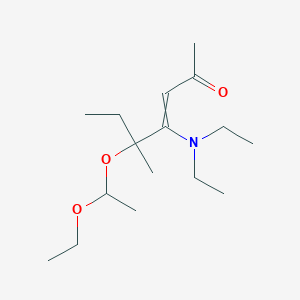

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
